2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Medicinal Chemistry Building Blocks Physicochemical Properties

Essential precursor for Rilzabrutinib synthesis via Knoevenagel condensation to install the reversible covalent warhead. The oxetane-piperazine core confers 4-4000x solubility gains and superior metabolic stability vs. gem-dimethyl analogs. Non-replicable with generic piperazines—sourcing this exact aldehyde ensures fidelity to published PK/PD profiles and avoids route revalidation.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1575591-71-7
Cat. No. B1380558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde
CAS1575591-71-7
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C=O)N1CCN(CC1)C2COC2
InChIInChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3
InChIKeyYLAVBAIYUSJUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (CAS 1575591-71-7): A Key Oxetane-Piperazine Building Block for Kinase-Targeted Synthesis


2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (CAS 1575591-71-7) is a specialized organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol, functioning as a niche chemical intermediate and building block in medicinal chemistry . Structurally, it comprises a piperazine ring N-substituted with an oxetane group and a geminal dimethyl aldehyde moiety. This compound belongs to the class of oxetane-containing piperazines, a motif recognized for its capacity to modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability [1]. Its primary significance lies in its role as a key precursor in the synthesis of advanced pharmaceutical candidates, most notably the reversible covalent Bruton's Tyrosine Kinase (BTK) inhibitor Rilzabrutinib [2].

The Criticality of the Oxetane-Aldehyde Motif: Why 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde Cannot Be Readily Replaced by Simple Piperazine Analogs


Generic substitution with simpler or more common piperazine building blocks is generally not viable for projects where this specific compound is required. The molecule's dual functionality—the oxetane ring and the sterically hindered aldehyde—imparts a unique structural and physicochemical profile that cannot be replicated by unsubstituted piperazines or those lacking the oxetane motif [1]. The oxetane group is a recognized bioisostere for carbonyl and gem-dimethyl groups, but it can profoundly alter properties like aqueous solubility (up to a 4000-fold increase compared to a gem-dimethyl replacement) and metabolic stability [1]. Furthermore, the 2-methyl-2-(piperazin-1-yl)propanal core is a specific intermediate in the synthesis of the clinical candidate Rilzabrutinib, where the aldehyde group participates in a crucial olefination step [2]. Substituting this compound would necessitate a complete re-validation of the synthetic route and could result in a final drug candidate with significantly altered, and likely inferior, pharmacokinetic or pharmacodynamic properties.

Quantitative Differentiation of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: A Comparative Evidence Guide


Structural Uniqueness vs. Common Piperazine Building Blocks: A Comparative Physicochemical Profile

The target compound's physicochemical profile differentiates it from common, unsubstituted piperazine building blocks. Its oxetane moiety contributes to a predicted LogP of -0.1 and a high fraction of sp3-hybridized carbon atoms (0.91), indicating a more three-dimensional and polar structure compared to simpler, more lipophilic piperazines like 1-(2-methylpropanoyl)-piperazine (LogP ~1.2) [1]. This profile is desirable for improving solubility and reducing non-specific binding.

Medicinal Chemistry Building Blocks Physicochemical Properties

Demonstrated Utility as a Key Intermediate: Comparative Synthetic Precedence for Advanced Drug Candidates

Unlike generic piperazine aldehydes with no documented application, 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a crucial intermediate in the patented synthesis of Rilzabrutinib (PRN1008), an oral, reversible covalent BTK inhibitor that has advanced to Phase 2/3 clinical trials for immune-mediated diseases [1][2]. Its aldehyde group is used to install a key acrylonitrile warhead via a Knoevenagel condensation [3]. In contrast, analogs such as 1-(oxetan-3-yl)piperazine or 2-methyl-2-(piperazin-1-yl)propanal lack the complete structural functionality to serve this specific role without additional synthetic steps, which would be less efficient.

Synthetic Chemistry Drug Development BTK Inhibitor

Comparative Functional Utility: The Oxetane-Aldehyde Pair as a Key Design Element for Reversible Covalent Warheads

The combination of the oxetane and aldehyde functionalities in this compound enables a specific application—the installation of a reversible covalent acrylonitrile warhead via a Knoevenagel condensation—that is not possible with non-oxetane or non-aldehyde analogs [1]. Literature on oxetane utility confirms that its incorporation can lead to profound improvements in aqueous solubility (4 to >4000-fold) and metabolic stability compared to the gem-dimethyl or carbonyl groups it often replaces [2]. While direct data for this specific compound is lacking, the structural inference is that it possesses a superior physicochemical and functional profile compared to a hypothetical analog where the oxetane is replaced by a less polar group (e.g., gem-dimethyl), which would result in a more lipophilic, less soluble, and less metabolically stable precursor.

Medicinal Chemistry Covalent Inhibitors Oxetane

High-Value Application Scenarios for 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde in Scientific and Industrial Settings


Synthesis of Rilzabrutinib and Structurally Related BTK Inhibitor Analogs

This is the primary and most validated application scenario. The compound is used as a key intermediate to introduce the α,β-unsaturated nitrile (acrylonitrile) warhead onto the piperazine scaffold of Rilzabrutinib via a Knoevenagel condensation [1]. This specific reaction leverages the sterically hindered aldehyde to create the (E)-configured double bond, which is essential for the reversible covalent binding mechanism of the drug. Procuring this specific aldehyde is essential for medicinal chemistry groups engaged in the synthesis of Rilzabrutinib, its deuterated analogs, or other BTK inhibitors incorporating this specific motif.

Medicinal Chemistry Optimization of Kinase Inhibitor Scaffolds

This compound serves as a privileged building block for optimizing the properties of kinase inhibitor scaffolds beyond BTK. The oxetane ring's ability to improve solubility (4 to >4000-fold) and metabolic stability, as supported by class-level evidence, makes it a valuable tool for medicinal chemists [2]. It can be used to replace problematic lipophilic or metabolically labile groups in existing lead compounds. Its aldehyde functionality provides a versatile synthetic handle for further derivatization via reductive amination, Grignard addition, or Horner-Wadsworth-Emmons reactions, enabling the rapid exploration of structure-activity relationships.

Development of Reversible Covalent Inhibitor Warheads

The compound's structure is tailor-made for constructing the reversible covalent warhead found in molecules like Rilzabrutinib [1]. In this application, the aldehyde acts as an electrophilic linchpin. For researchers designing new reversible covalent inhibitors targeting kinases with a non-catalytic cysteine (e.g., BTK, EGFR, JAK3), this building block offers a validated and efficient synthetic route to install an α,β-unsaturated carbonyl warhead. The presence of the oxetane simultaneously addresses the need for balanced polarity and favorable PK properties, a common challenge in the development of covalent drugs.

Physicochemical Property Screening of Advanced Building Blocks

As an advanced building block with a predicted LogP of -0.1 and a high sp3 carbon fraction (0.91), this compound is ideal for use in focused screening libraries aimed at discovering drug candidates with superior drug-like properties [3]. Its low lipophilicity and high three-dimensionality are associated with improved solubility and reduced off-target promiscuity. Procurement for building block collections allows medicinal chemistry teams to systematically introduce these beneficial properties into their lead compounds, differentiating it from more planar, lipophilic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.